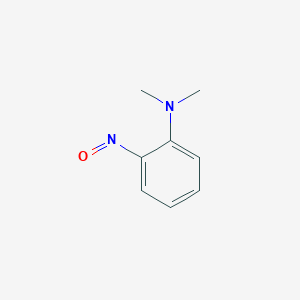

N,N-Dimethyl-2-nitrosoaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the nitrosoaniline family, characterized by their redox-active nitroso groups and applications in organic synthesis and biochemistry.

Scientific Research Applications

Chemical Properties and Structure

N,N-Dimethyl-2-nitrosoaniline has the molecular formula C8H10N2O and a molecular weight of 166.18 g/mol. Its structure features a nitroso group (-NO) attached to a dimethylaminobenzene framework, which imparts unique reactivity and properties that are exploited in various applications .

Synthesis and Organic Chemistry

This compound is primarily utilized as an intermediate in the synthesis of dyes and pigments. Its ability to undergo various chemical transformations makes it valuable in creating complex organic molecules.

Dye Production

The compound is employed in the production of azo dyes, which are widely used in textiles and printing industries. The reaction of this compound with aromatic amines leads to the formation of azo compounds, characterized by their vibrant colors and stability .

Reaction Mechanisms

The nitroso group in this compound can participate in electrophilic aromatic substitution reactions, facilitating the introduction of diverse functional groups into aromatic systems. This property is essential for synthesizing pharmaceuticals and agrochemicals .

Analytical Chemistry

This compound serves as a reagent in analytical chemistry, particularly for detecting and quantifying various substances.

Colorimetric Analysis

One of its notable applications is in colorimetric assays where it reacts with amines to form colored complexes. This reaction allows for the quantitative analysis of amines in different samples, including environmental and biological matrices .

Spectroscopic Studies

The compound's distinct absorption characteristics make it suitable for spectroscopic studies, aiding in the identification and characterization of other chemical species through UV-Vis spectroscopy .

Material Science

In material science, this compound is explored for its potential use in developing new materials with specific properties.

Polymer Chemistry

The compound can be utilized as a precursor for synthesizing polymers with tailored functionalities. Its reactivity allows for the incorporation of nitroso groups into polymer chains, enhancing properties such as thermal stability and mechanical strength .

Photostability Studies

Research indicates that this compound exhibits photoinstability under certain conditions, impacting its application in light-sensitive materials . Understanding this behavior is crucial for developing robust materials for optical applications.

Case Study 1: Synthesis of Azo Dyes

A study demonstrated the use of this compound as a coupling component in synthesizing azo dyes. The resulting dyes exhibited excellent fastness properties on cotton fabrics, highlighting the compound's utility in textile applications .

Case Study 2: Environmental Monitoring

In another study, this compound was employed as a reagent to detect amine pollutants in wastewater samples. The colorimetric method developed showed high sensitivity and specificity, proving effective for environmental monitoring purposes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: Ortho vs. Para Nitroso Substituents

The position of the nitroso group significantly influences chemical reactivity and biological activity.

- N,N-Dimethyl-4-nitrosoaniline (para isomer): Structure: Nitroso group at the para position relative to the dimethylamino group . Biological Role: Serves as a substrate for methanol:NDMA oxidoreductase (MDO) in methylotrophic bacteria like Mycobacterium sp. JC1, enabling methanol oxidation . Redox Activity: Undergoes bioreduction by quinone reductase to form N,N-dimethyl-p-phenylenediamine, with a low apparent Kₘ of 0.22 mM . Enzyme Interactions: Forms molecular complexes via hydrogen bonding and π-π interactions, as seen in crystallographic studies .

- N,N-Dimethyl-2-nitrosoaniline (ortho isomer): Steric Effects: The ortho nitroso group may cause steric hindrance, reducing accessibility for enzymatic interactions compared to the para isomer.

Table 1: Key Differences Between Ortho and Para Isomers

Nitroso vs. Nitro Derivatives

Nitro (–NO₂) and nitroso (–NO) groups confer distinct properties:

- Molecular formula C₈H₁₀N₂O₂, average mass 166.18 g/mol . Used in organic synthesis but lacks the enzymatic relevance of nitroso analogs.

This compound :

- The nitroso group enables participation in redox cycles, such as electron transfer in catalytic reactions.

Comparison with N-Nitrosodimethylamine (NDMA)

Though named similarly, NDMA (N-Nitrosodimethylamine) is a nitrosamine (CAS 62-75-9) with the formula (CH₃)₂N–N=O . Key differences:

- Structure : NDMA lacks an aromatic ring, featuring a linear N–N=O group.

- Applications : NDMA is studied for toxicology, while nitrosoanilines are used in biocatalysis and materials science .

Properties

CAS No. |

53324-05-3 |

|---|---|

Molecular Formula |

C8H10N2O |

Molecular Weight |

150.18 g/mol |

IUPAC Name |

N,N-dimethyl-2-nitrosoaniline |

InChI |

InChI=1S/C8H10N2O/c1-10(2)8-6-4-3-5-7(8)9-11/h3-6H,1-2H3 |

InChI Key |

LGDPTPLJZGPOJL-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=CC=C1N=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.